molecular formula C8H12O4 B1619774 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione CAS No. 6713-72-0

3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione

Cat. No.: B1619774
CAS No.: 6713-72-0
M. Wt: 172.18 g/mol
InChI Key: GZYXPXGNODDCBD-UHFFFAOYSA-N
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Description

3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione is an organic compound with the molecular formula C8H12O4. It is also known by its alternative name, tetramethylglycolide. This compound is characterized by its dioxane ring structure with two ketone groups and four methyl groups attached, making it a highly substituted dioxane derivative .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione can be synthesized through the condensation of 2-hydroxy-2-methylpropanoic acid in the presence of p-toluenesulfonic acid. This reaction leads to the formation of the lactide, which can be hydrolyzed to yield 2-(2-hydroxy-2-methylpropanoyloxy)-2-methylpropanoic acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar condensation reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations and interact with biological molecules, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione is unique due to its high degree of methyl substitution, which imparts distinct chemical and physical properties. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-7(2)5(9)12-8(3,4)6(10)11-7/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYXPXGNODDCBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)OC(C(=O)O1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30217427
Record name 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30217427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6713-72-0
Record name 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6713-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetramethylglycolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006713720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30217427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.062
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TETRAMETHYLGLYCOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUH22P7678
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Synthesis routes and methods

Procedure details

Crude tetramethyl glycolide was prepared by direct liquid phase synthesis from 2-hydroxy-2-methylpropionic acid using m-xylene as the solvent and p-toluene sulfonic acid as the catalyst. The mixture was refluxed using a Dean-Stark tube to remove water.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione
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Reactant of Route 6
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